trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride
CAS No.: 1630907-13-9
Cat. No.: VC2953708
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630907-13-9 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.77 g/mol |
| IUPAC Name | tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9+,10?; |
| Standard InChI Key | QTIYWOFJLXOAGI-CVLICLBHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.Cl |
Introduction
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride is a complex organic compound belonging to the pyrrole class, known for its diverse biological activities. It features a unique bicyclic structure, including a hexahydro-cyclopenta[c]pyrrole moiety, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is particularly valuable in pharmaceutical chemistry due to its potential biological activities and applications in drug development.
Synthesis and Applications
The synthesis of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride typically involves several steps, highlighting the complexity involved in achieving high purity and yield. This compound is versatile for further synthetic modifications and applications in medicinal chemistry.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride | C₁₂H₂₃ClN₂O₂ | Boc-protected amino group; bicyclic structure |
| 5-Amino-hexahydro-cyclopenta[c]pyrrole | C₁₂H₂₂N₂O | Lacks Boc protection; simpler structure |
| Tert-butyl 5-amino-octahydrocyclopenta[c]pyrrole | C₁₄H₂₆N₂O | Extended carbon chain; different ring structure |
Comparison with Similar Compounds
-
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole has a similar bicyclic framework but differs in stereochemistry. It participates in several chemical reactions and serves as an intermediate in synthetic pathways leading to biologically active compounds .
-
Tert-butyl 5-amino-octahydrocyclopenta[c]pyrrole features an extended carbon chain and a different ring structure compared to the trans compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume